molecular formula C20H23N3O4S B2976679 N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923686-09-3

N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2976679
CAS No.: 923686-09-3
M. Wt: 401.48
InChI Key: SVHPACCMGGNMOD-UHFFFAOYSA-N
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Description

N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrazole ring, an ethoxyphenyl group, and a methanesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, which is achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The ethoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the methanesulfonamide moiety is attached through sulfonation reactions using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
  • N-(2-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
  • N-(2-(1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Uniqueness

The presence of the ethoxyphenyl group in N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide distinguishes it from similar compounds. This group may enhance its lipophilicity and influence its biological activity, making it a unique candidate for further research.

Properties

IUPAC Name

N-[2-[2-acetyl-3-(4-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-27-16-11-9-15(10-12-16)20-13-19(21-23(20)14(2)24)17-7-5-6-8-18(17)22-28(3,25)26/h5-12,20,22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHPACCMGGNMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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